molecular formula C12H20N2 B14253841 N~1~,N~4~-Dipropylbenzene-1,4-diamine CAS No. 183986-25-6

N~1~,N~4~-Dipropylbenzene-1,4-diamine

Cat. No.: B14253841
CAS No.: 183986-25-6
M. Wt: 192.30 g/mol
InChI Key: FBBCNGBQXAYBEA-UHFFFAOYSA-N
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Description

N~1~,N~4~-Dipropylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, where two propyl groups are attached to the nitrogen atoms of a 1,4-diaminobenzene structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Dipropylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with propyl halides. One common method is the reaction of benzene-1,4-diamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms on the nitrogen with propyl groups.

Industrial Production Methods

In an industrial setting, the production of N1,N~4~-Dipropylbenzene-1,4-diamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dipropylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields secondary amines.

    Substitution: Results in various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N~1~,N~4~-Dipropylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N1,N~4~-Dipropylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-Dipropylbenzene-1,4-diamine
  • N~1~,N~4~-Diethylbenzene-1,4-diamine
  • N~1~,N~4~-Dimethylbenzene-1,4-diamine

Uniqueness

N~1~,N~4~-Dipropylbenzene-1,4-diamine is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. Compared to its ethyl and methyl counterparts, the propyl groups provide increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

183986-25-6

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-N,4-N-dipropylbenzene-1,4-diamine

InChI

InChI=1S/C12H20N2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3

InChI Key

FBBCNGBQXAYBEA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)NCCC

Origin of Product

United States

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